molecular formula C10H10ClNO2 B11890956 6-(Aminomethyl)-2H-chromen-2-one hydrochloride

6-(Aminomethyl)-2H-chromen-2-one hydrochloride

Cat. No.: B11890956
M. Wt: 211.64 g/mol
InChI Key: JRBZVCUQOCTLNO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The addition of an aminomethyl group at the 6-position and the formation of a hydrochloride salt enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chromen-2-one (coumarin) as the starting material.

    Aminomethylation: The chromen-2-one undergoes aminomethylation at the 6-position. This can be achieved using formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative.

    Hydrochloride Formation: The aminomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the aminomethylation and hydrochloride formation in a controlled environment.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of chromen-2-one.

    Reduction: Reduced forms of the aminomethyl group.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

6-(Aminomethyl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-2H-chromen-2-one: The non-hydrochloride form of the compound.

    6-(Aminomethyl)-2H-chromen-2-one derivatives: Compounds with different substituents on the chromen-2-one ring.

Uniqueness

6-(Aminomethyl)-2H-chromen-2-one hydrochloride is unique due to its enhanced solubility and reactivity compared to its non-hydrochloride form. This makes it more suitable for various applications in research and industry.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

6-(aminomethyl)chromen-2-one;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6,11H2;1H

InChI Key

JRBZVCUQOCTLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CN.Cl

Origin of Product

United States

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